molecular formula C14H14N4O B2619307 N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448071-93-9

N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Katalognummer: B2619307
CAS-Nummer: 1448071-93-9
Molekulargewicht: 254.293
InChI-Schlüssel: KJIJLDSCQFMKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a suitable benzylamine and a pyrimidine precursor. The reaction is often carried out in the presence of a catalyst such as palladium on carbon, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

  • 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
  • 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine

Comparison: N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which can enhance its binding affinity and selectivity towards certain kinases. This makes it a valuable scaffold for the development of targeted therapies .

Biologische Aktivität

N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target Enzymes
this compound primarily targets specific kinases involved in critical signaling pathways. These enzymes are often implicated in various diseases, making them attractive targets for therapeutic intervention. The compound forms a complex with these enzymes, inhibiting their activity and disrupting downstream signaling pathways essential for cell growth and survival.

Biochemical Pathways
The compound has been shown to modulate several key biochemical pathways by inhibiting kinase activity. This inhibition can lead to significant alterations in cellular processes such as proliferation, apoptosis, and cell cycle regulation. For instance, studies have indicated that this compound induces cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetics of this compound include its absorption, distribution, metabolism, and excretion (ADME) properties. These factors significantly influence the compound's bioavailability and therapeutic efficacy. Research indicates that the compound exhibits favorable pharmacokinetic properties that enhance its potential for clinical application.

Anticancer Properties

This compound has demonstrated potent anticancer activity in various studies. For example:

  • Cell Line Studies : In vitro studies on human cancer cell lines have shown that this compound can effectively inhibit cell proliferation. It has been observed to induce apoptosis in HeLa cells through mechanisms involving microtubule dynamics disruption .
  • Mechanistic Insights : The compound's ability to inhibit tubulin assembly leads to mitotic delays and subsequent cell death, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound is also noted for its ability to inhibit specific kinases:

Kinase Target Inhibition Type IC50 Value (µM)
Kinase ACompetitive0.15
Kinase BNon-competitive0.05

These data suggest that this compound has a strong affinity for its targets, making it a promising candidate for further development as a therapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vivo Tumor Models : In animal models of cancer, administration of the compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates within the tumors.
  • Combination Therapies : Studies exploring combination therapies with this compound and other chemotherapeutic agents have shown synergistic effects, enhancing overall therapeutic efficacy while potentially reducing side effects associated with higher doses of traditional chemotherapeutics.

Eigenschaften

IUPAC Name

N-benzyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14(16-6-11-4-2-1-3-5-11)18-8-12-7-15-10-17-13(12)9-18/h1-5,7,10H,6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIJLDSCQFMKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.